1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole (OH-Et-Metronidazole) is a known metabolite of the widely used antibiotic metronidazole. Research has explored methods for synthesizing OH-Et-Metronidazole, with studies detailing ring-intact reduction pathways for its formation PubMed: .
1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is a derivative of imidazole, characterized by the presence of a hydroxyethyl group and an amino group at specific positions on the imidazole ring. Its molecular formula is C₆H₁₁N₃O, and it features a unique structure that contributes to its biological activity and potential applications in pharmaceuticals.
1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole exhibits notable biological properties:
Several synthesis methods for 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole have been reported:
The applications of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole are primarily found in the pharmaceutical industry:
Interaction studies involving 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole focus on its pharmacokinetics and potential interactions with other drugs:
1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Metronidazole | Nitro group at position 5 | Broad-spectrum antimicrobial activity |
| 2-Methylimidazole | Methyl group at position 2 | Simpler structure; less biological activity |
| 1-(Hydroxyethyl)-2-methylimidazole | Hydroxyethyl group but lacks amino group | Less polar; different reactivity profile |
| 5-Amino-1H-imidazole | Amino group at position 5 | Different biological activities compared to 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole |
The uniqueness of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole lies in its combination of hydroxyethyl and amino groups, which enhances its solubility and potential bioactivity compared to similar compounds. This structural configuration may contribute to its effectiveness against specific pathogens while minimizing toxicity.
The compound 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole possesses a systematic nomenclature that reflects its structural characteristics and functional group arrangements [1]. According to the International Union of Pure and Applied Chemistry nomenclature system, the preferred IUPAC name for this compound is 2-(5-amino-2-methylimidazol-1-yl)ethanol [1]. This designation precisely describes the molecular architecture, indicating the presence of an ethanol moiety attached to the nitrogen atom at position 1 of the imidazole ring, with an amino group substituted at position 5 and a methyl group at position 2 [1].
The compound is recognized by several alternative systematic names that reflect different naming conventions and structural perspectives [1]. The Chemical Abstracts Service designation is 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethanol, which follows the conventional Chemical Abstracts indexing nomenclature [1]. Another systematic name frequently encountered in the literature is 1H-Imidazole-1-ethanol, 5-amino-2-methyl-, which emphasizes the imidazole core structure with ethanol substitution [1].
Among the common synonyms used in scientific literature, 1-Hem-aminoimidazole represents a shortened designation that has gained acceptance in certain research contexts [1]. Additional synonyms include 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethan-1-ol, which provides an alternative systematic description of the ethanol functional group arrangement [1].
| Classification | Designation |
|---|---|
| Primary Name | 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole |
| IUPAC Name | 2-(5-amino-2-methylimidazol-1-yl)ethanol |
| Systematic Name | 1H-Imidazole-1-ethanol, 5-amino-2-methyl- |
| Chemical Abstracts Service Name | 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethanol |
| Alternative Names | 1-Hem-aminoimidazole; 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethan-1-ol |
The compound 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is catalogued across multiple chemical databases and registries with specific numerical identifiers that facilitate unambiguous identification and cross-referencing [1]. The Chemical Abstracts Service registry number is 84145-87-9, which serves as the primary unique identifier for this compound in chemical literature and regulatory documentation [1] [2].
The compound 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole contains a core imidazole ring, which is a five-membered aromatic heterocycle composed of three carbon atoms and two non-adjacent nitrogen atoms located at positions 1 and 3 of the ring. This imidazole ring system is planar and exhibits aromaticity, contributing to the compound's chemical stability and unique electronic properties. The imidazole ring is a well-known scaffold in chemistry, present in biologically significant molecules such as histidine and histamine, and serves as a versatile platform for functionalization [1] [2].
The substitution pattern on the imidazole ring of this compound is as follows:
This substitution pattern differentiates the molecule from related compounds such as metronidazole, which contains a nitro group at position 5 instead of an amino group. The amino substitution enhances nucleophilicity and reactivity at this site, enabling participation in various chemical reactions such as nucleophilic substitutions and coupling reactions [3].
| Position on Imidazole Ring | Substituent | Functional Group Type | Electronic Effect |
|---|---|---|---|
| 1 | 2-Hydroxyethyl | Primary alcohol | Electron-donating via oxygen |
| 2 | Methyl | Alkyl | Electron-donating (inductive) |
| 5 | Amino | Primary amine | Strong electron-donating (resonance and inductive) |
The molecule’s functional groups are distributed as follows:
These functional groups collectively define the compound’s chemical reactivity, solubility, and interaction potential with other molecules.
| Functional Group | Location | Key Chemical Properties |
|---|---|---|
| Imidazole ring | Core ring | Aromaticity, basicity, tautomerism |
| Amino (-NH2) | Position 5 | Nucleophilic, hydrogen bonding |
| Hydroxyl (-OH) | 2-Hydroxyethyl side chain | Polar, hydrogen bonding, reactive site |
| Methyl (-CH3) | Position 2 | Electron-donating, steric influence |
The three-dimensional conformation of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is influenced by the planar imidazole ring and the flexible hydroxyethyl side chain. The imidazole ring maintains planarity due to aromaticity, while the hydroxyethyl substituent at position 1 can adopt various rotamers around the C-N bond connecting it to the ring. This flexibility allows the hydroxyl group to engage in intramolecular or intermolecular hydrogen bonding, affecting the molecule’s overall shape and interaction potential.
The methyl group at position 2, being small and hydrophobic, slightly influences the ring’s electronic distribution but does not significantly alter the planarity. The amino group at position 5, due to its ability to donate electrons and form hydrogen bonds, can also affect the local electronic environment and possibly the conformation via intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C6H11N3O | |
| Molecular Weight | 141.17 g/mol | |
| Density | 1.29 g/cm³ | |
| Boiling Point | 398.4 °C at 760 mmHg | High boiling point due to polar groups |
| Flash Point | 194.7 °C | |
| Polar Surface Area (PSA) | 64.07 Ų | Indicates polarity and hydrogen bonding potential |
| LogP | 0.347 | Slightly hydrophilic |
| Index of Refraction | 1.597 |
Spectroscopic Analysis: Fourier-transform infrared spectroscopy (FTIR) confirms the presence of characteristic functional groups with vibrational bands at 3733.72–3627.33 cm⁻¹ (N-H stretching of amino group), 3218.04 cm⁻¹ (O-H stretching of hydroxyl group), 1464.71 cm⁻¹ (CH2 stretching), and 1362.24–1213.85 cm⁻¹ (C-N aromatic stretching) [3].
Electronic Effects: The amino group at position 5 acts as an electron-donating substituent, modifying the electron density on the imidazole ring, which contrasts with electron-withdrawing groups such as nitro substituents in related compounds [3].
Conformational Flexibility: The hydroxyethyl side chain exhibits rotational freedom, which may influence molecular interactions in solution and solid state, potentially impacting binding or reactivity in chemical or biological contexts [4].